Cas no 2229628-91-3 (3-(2-ethynylphenyl)azetidin-3-ol)

3-(2-Ethynylphenyl)azetidin-3-ol is a versatile synthetic intermediate featuring a unique azetidine ring structure with a hydroxyl group at the 3-position and an ethynylphenyl substituent. This compound is particularly valuable in medicinal chemistry and drug discovery due to its rigid azetidine scaffold, which enhances conformational control in bioactive molecules. The presence of both hydroxyl and ethynyl functional groups offers multiple sites for further chemical modifications, enabling the synthesis of diverse derivatives. Its structural attributes make it suitable for developing targeted therapeutics, including enzyme inhibitors and receptor modulators. The compound's stability and reactivity under mild conditions further enhance its utility in organic synthesis and pharmaceutical research.
3-(2-ethynylphenyl)azetidin-3-ol structure
2229628-91-3 structure
Product Name:3-(2-ethynylphenyl)azetidin-3-ol
CAS No:2229628-91-3
MF:C11H11NO
MW:173.211142778397
CID:6098104
PubChem ID:165756273
Update Time:2025-07-02

3-(2-ethynylphenyl)azetidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(2-ethynylphenyl)azetidin-3-ol
    • EN300-1818942
    • 2229628-91-3
    • Inchi: 1S/C11H11NO/c1-2-9-5-3-4-6-10(9)11(13)7-12-8-11/h1,3-6,12-13H,7-8H2
    • InChI Key: APWJKANURVCVCR-UHFFFAOYSA-N
    • SMILES: OC1(C2C=CC=CC=2C#C)CNC1

Computed Properties

  • Exact Mass: 173.084063974g/mol
  • Monoisotopic Mass: 173.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 32.3Ų

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Additional information on 3-(2-ethynylphenyl)azetidin-3-ol

Professional Introduction to Compound with CAS No. 2229628-91-3 and Product Name 3-(2-ethynylphenyl)azetidin-3-ol

The compound with the CAS number 2229628-91-3 and the product name 3-(2-ethynylphenyl)azetidin-3-ol represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of both an ethynylphenyl moiety and an azetidinone ring system imparts distinct chemical properties that make it a promising candidate for further exploration.

In recent years, there has been a growing interest in heterocyclic compounds as scaffolds for the development of novel therapeutic agents. The azetidinone ring system, in particular, has been extensively studied for its ability to modulate biological pathways relevant to various diseases. The introduction of an ethynylphenyl group into this framework not only enhances the molecular complexity but also opens up possibilities for diverse interactions with biological targets. This dual functionality makes 3-(2-ethynylphenyl)azetidin-3-ol a versatile molecule that could be tailored for specific pharmacological applications.

One of the most compelling aspects of this compound is its potential in the realm of drug discovery. The ethynylphenyl group, known for its ability to engage in π-stacking interactions, can facilitate binding to proteins and nucleic acids. This property is particularly valuable in designing molecules that require precise spatial orientation within biological macromolecules. Additionally, the azetidinone core is known to exhibit bioisosteric properties with other heterocycles such as pyrrolidines and piperidines, which are commonly found in bioactive molecules.

Recent studies have highlighted the importance of incorporating functional groups that can enhance drug-like properties such as solubility, metabolic stability, and cell permeability. The ethynylphenyl group in 3-(2-ethynylphenyl)azetidin-3-ol contributes to these properties by increasing the lipophilicity of the molecule while maintaining overall solubility. This balance is crucial for achieving optimal pharmacokinetic profiles in vivo. Furthermore, the presence of a hydroxyl group at the 3-position of the azetidinone ring provides a site for further derivatization, allowing chemists to fine-tune the pharmacological profile of the compound.

The synthesis of 3-(2-ethynylphenyl)azetidin-3-ol involves a series of well-established chemical transformations that highlight its synthetic accessibility. The construction of the azetidinone ring can be achieved through cyclocondensation reactions, while the introduction of the ethynylphenyl group typically involves palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings. These methodologies are not only efficient but also scalable, making them suitable for both academic research and industrial applications.

In terms of biological activity, preliminary studies have suggested that 3-(2-ethynylphenyl)azetidin-3-ol exhibits interesting pharmacological properties. Its structural features suggest potential activity against a range of targets, including enzymes and receptors implicated in inflammatory diseases, cancer, and neurological disorders. For instance, the ability of the ethynylphenyl group to interact with aromatic residues in proteins could be exploited to design molecules that modulate enzyme activity or receptor binding affinity.

One particularly exciting avenue of research is the exploration of 3-(2-ethynylphenyl)azetidin-3-ol as a lead compound for drug development against neurological disorders. The azetidinone scaffold has shown promise in previous studies as a modulator of neurotransmitter systems. When combined with the bioisosteric properties of pyrrolidine-like heterocycles and the π-interaction capabilities of the ethynylphenyl group, this compound holds potential as a novel therapeutic agent for conditions such as Alzheimer's disease or Parkinson's disease.

The growing body of evidence supporting the use of heterocyclic compounds in drug discovery underscores the importance of molecules like 3-(2-ethynylphenyl)azetidin-3-ol. As research continues to uncover new biological targets and mechanisms, compounds with diverse structural features will be essential in developing next-generation therapeutics. The unique combination of functional groups in this molecule positions it as a valuable tool for medicinal chemists seeking to design innovative treatments for human diseases.

In conclusion, 3-(2-ethynylphenyl)azetidin-3-ol (CAS No. 2229628-91-3) represents a significant advancement in pharmaceutical chemistry due to its distinctive structural features and potential biological activities. Its synthesis is feasible through established methodologies, and its dual functionality offers opportunities for further derivatization and optimization. As research progresses, this compound is likely to play an important role in the development of novel therapeutic agents targeting various diseases.

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